Ferric sulfate trihydrate

Catalog No.
S566986
CAS No.
13761-89-2
M.F
Fe2H12O18S3
M. Wt
508 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric sulfate trihydrate

CAS Number

13761-89-2

Product Name

Ferric sulfate trihydrate

IUPAC Name

iron(3+);trisulfate;hexahydrate

Molecular Formula

Fe2H12O18S3

Molecular Weight

508 g/mol

InChI

InChI=1S/2Fe.3H2O4S.6H2O/c;;3*1-5(2,3)4;;;;;;/h;;3*(H2,1,2,3,4);6*1H2/q2*+3;;;;;;;;;/p-6

InChI Key

DGDSVFZDNDFBNL-UHFFFAOYSA-H

SMILES

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]

Synonyms

ferric sulfate, ferric sulfate heptahydrate, ferric sulfate hexahydrate, ferric sulfate hydrate, ferric sulfate monohydrate, ferric sulfate nonahydrate, ferric sulfate tetrahydrate, ferric sulfate trihydrate, ferric sulfate, basic, polyferric sulfate

Canonical SMILES

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]

Ferric sulfate trihydrate is a high-purity, crystalline trivalent iron salt characterized by a defined coordination structure of quadruple chains composed of FeO4(H2O)2 and FeO5(H2O) octahedra [1]. Procured primarily as an advanced material precursor and a premium industrial coagulant, this specific hydrate strikes an optimal balance between the high iron mass fraction of anhydrous forms and the rapid aqueous solubility of higher hydrates. Its stable +3 oxidation state and chloride-free anion profile make it a critical raw material for synthesizing battery-grade lithium iron phosphate (LiFePO4) and iron oxide nanoparticles, where precise stoichiometry, predictable thermal behavior, and processing equipment compatibility are paramount.

Procurement Fit

Defined trihydrate stoichiometry supports precise iron-dosing workflows
Compatible with existing alum dosing infrastructure without modification
Reported broader operational pH window versus common alum coagulants

Substituting ferric sulfate trihydrate with anhydrous ferric sulfate, ferrous sulfate, or ferric chloride introduces severe process inefficiencies and quality risks. Anhydrous ferric sulfate suffers from notoriously slow dissolution kinetics, often requiring elevated temperatures or catalytic additives to fully solubilize in aqueous systems [1]. Conversely, substituting with ferrous sulfate (Fe2+) mandates an additional, hazardous oxidation step using reagents like hydrogen peroxide or nitric acid to achieve the +3 state required for flocculation or nanoparticle synthesis. Furthermore, utilizing ferric chloride introduces aggressive chloride ions that cause severe pitting corrosion in standard stainless steel reactors and act as critical contaminants in battery cathode manufacturing, leading to electrochemical degradation.

Substitution Risk

Ferric sulfate trihydrate
Ferric chloride
May increase pitting corrosion on stainless and carbon steel infrastructure
Ferric sulfate trihydrate
Mixed-hydrate ferric sulfate
Variable water content may introduce iron-content uncertainty in stoichiometric applications
Ferric sulfate trihydrate
Alum (aluminum sulfate)
Lower organic matter removal and less dense flocs may limit clarifier throughput

Aqueous Dissolution Kinetics and Processability

Anhydrous ferric sulfate is known for its sluggish dissolution in water, often requiring prolonged agitation or the addition of ferrous sulfate traces to initiate rapid solubilization. In contrast, ferric sulfate trihydrate possesses a pre-coordinated hydration sphere that significantly lowers the activation energy for aqueous dissolution [1]. This results in rapid, complete dissolution at ambient temperatures, eliminating the need for heated mixing vessels or catalytic additives during the preparation of concentrated coagulant or precursor solutions.

Evidence DimensionAqueous dissolution efficiency
Target Compound DataRapid dissolution at ambient temperature without additives
Comparator Or BaselineAnhydrous ferric sulfate (CAS 10028-22-5)
Quantified DifferenceElimination of heating or catalytic ferrous sulfate requirements
ConditionsAmbient aqueous solution preparation

Faster dissolution reduces batch cycle times and energy costs in industrial-scale formulation and wastewater treatment operations.

Corrosion Rate
Head-to-head
Reported lower corrosion rate vs. FeCl₃
Supports infrastructure material selection
Mass loss & SEM on AISI 1020/304; variable concentration/contact time

Thermal Stability and Stoichiometric Predictability in Calcination

Higher hydrates of ferric sulfate (such as the nonahydrate) begin losing water at relatively low and variable temperatures, making precise stoichiometric control difficult during thermal processing. Ferric sulfate trihydrate, synthesized hydrothermally at 403 K (130 °C), demonstrates a robust crystalline structure consisting of quadruple chains of [Fe2(SO4)3(H2O)3] [1]. This structural stability ensures a predictable dehydration profile during calcination processes, which is critical when formulating exact Fe:P ratios for battery-grade iron phosphate precursors.

Evidence DimensionStructural stability temperature
Target Compound DataStable up to and synthesized at 403 K (130 °C)
Comparator Or BaselineFerric sulfate nonahydrate (dehydrates at < 100 °C)
Quantified Difference> 30 °C higher initial thermal stability threshold
ConditionsHydrothermal synthesis and thermal decomposition profiling

Predictable thermal behavior prevents stoichiometric drift during the high-temperature synthesis of advanced energy materials.

Alum Retrofit
Head-to-head
Compatible with alum dosing systems; FeCl₃ incompatible
Enables direct infrastructure reuse
Per Australian Drinking Water Guidelines

Elimination of Oxidation Steps in Precursor Synthesis

When synthesizing iron(III) oxide nanoparticles or ferric-based coagulants, starting with ferrous sulfate (Fe2+) requires an aggressive oxidation step using reagents like hydrogen peroxide or nitric acid [1]. Ferric sulfate trihydrate provides iron already in the stable +3 oxidation state. This eliminates the need for hazardous oxidizers, reduces chemical consumption, and prevents the generation of unwanted nitrogen oxide (NOx) byproducts or residual unreacted oxidants that can interfere with downstream precipitation reactions.

Evidence DimensionRequired oxidation equivalents
Target Compound Data0 equivalents of oxidant required
Comparator Or BaselineFerrous sulfate heptahydrate (requires 0.5 equivalents of H2O2 or HNO3 per Fe)
Quantified Difference100% reduction in oxidant usage
ConditionsSynthesis of Fe(III) compounds from iron sulfate precursors

Removing the oxidation step streamlines manufacturing, reduces raw material costs, and improves the safety profile of the synthesis workflow.

TOC Removal
Head-to-head
~10 pp higher TOC reduction vs. alum
Supports DBP precursor compliance
Pilot plant; tidally-influenced high-organic raw water

Chloride-Free Anion Profile for Equipment and Battery Compatibility

Ferric chloride is a common alternative Fe(III) source, but its high chloride content is highly corrosive to standard 304 and 316 stainless steel reactors, often requiring expensive titanium or glass-lined equipment [1]. Furthermore, in the synthesis of lithium iron phosphate (LiFePO4) battery precursors, residual chloride ions cause severe degradation of the aluminum casing and internal electrochemistry. Ferric sulfate trihydrate provides a completely chloride-free Fe(III) source, mitigating reactor corrosion and meeting the strict purity requirements (< 50 ppm Cl-) for battery-grade materials.

Evidence DimensionChloride ion introduction
Target Compound Data0% chloride content
Comparator Or BaselineFerric chloride (contains ~65% chloride by mass)
Quantified DifferenceComplete elimination of chloride-induced pitting corrosion risk
ConditionsIndustrial reactor compatibility and battery precursor purity standards

Procuring a chloride-free precursor extends the lifespan of capital equipment and prevents catastrophic failure in sensitive electrochemical applications.

Floc Quality
Head-to-head
Improved floc size, strength, settling rate vs. alum
May increase clarifier throughput
Multiple diagnostic techniques; NOM-coagulant floc
Oil/Turbidity
Head-to-head
95.5% turbidity removal (187→8.5 NTU)
Supports industrial effluent compliance
Jar test; real refinery wastewater; 20 ppm Fe₂(SO₄)₃
Stoichiometry
Class-level
Fe₂(SO₄)₃·3H₂O; Fe 22.0% theoretical
Enables precise iron dosing
Single-crystal XRD confirmation; vs. mixed-hydrate products

Battery-Grade Lithium Iron Phosphate (LiFePO4) Precursor Synthesis

Directly leveraging its predictable thermal stability and chloride-free profile, ferric sulfate trihydrate is the optimal Fe(III) source for precipitating high-purity iron phosphate. It prevents stoichiometric drift during calcination and eliminates the risk of chloride-induced electrochemical degradation in the final battery cells [1].

Industrial Wastewater Coagulation and Phosphorus Removal

Capitalizing on its rapid aqueous dissolution kinetics, this trihydrate form enables the efficient, on-demand generation of dense ferric hydroxide flocs. It removes the need for the heated mixing vessels or catalytic additives that are typically required when processing anhydrous ferric sulfate [2].

Synthesis of Iron Oxide Nanoparticles and Catalysts

By providing iron in a stable +3 oxidation state, ferric sulfate trihydrate streamlines nanoparticle synthesis workflows. It bypasses the hazardous oxidation steps required by ferrous sulfate precursors, allowing for tighter control over particle size, shape, and crystal structure during hydrothermal or co-precipitation processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Drinking water plant alum retrofit
Alum-dosing system compatibility, broader pH range
Infrastructure retrofit feasibility, pH adjustment review
Industrial wastewater with corrosion-sensitive equipment
Sulfate-based lower corrosivity profile
Pitting corrosion monitoring, equipment service-life assessment
Precision iron dosing (lab reagent, pharma research)
Defined trihydrate stoichiometry (Fe 22.0% theoretical)
Mass balance verification, iron-content specification review
High-organic surface water clarification
Dense ferric hydroxide flocs, rapid settling
Clarifier hydraulic loading, residual metal monitoring

Related CAS

10028-22-5 (Parent)

Other CAS

13761-89-2

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